N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cross-Coupling Medicinal Chemistry Scaffold Diversification

Accelerate your SAR program with this three-point pharmacophore scaffold. The 5-bromofuran ring provides a specific C-Br handle for Suzuki, Heck, or Sonogashira coupling—a diversification vector absent in dehalogenated or chlorinated analogs. The thiophen-2-yl acetamide tail enables parallel modification, creating a two-dimensional SAR matrix. Supported by hydrogen-bond network models against key residues (Tyr 158, Tyr 385) and a predicted logP of 2.8–3.5, this scaffold is recommended for anti-TB, antifungal SDH-targeted, and dual-target drug discovery projects.

Molecular Formula C12H8BrN3O3S
Molecular Weight 354.18
CAS No. 1171196-79-4
Cat. No. B2911118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS1171196-79-4
Molecular FormulaC12H8BrN3O3S
Molecular Weight354.18
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br
InChIInChI=1S/C12H8BrN3O3S/c13-9-4-3-8(18-9)11-15-16-12(19-11)14-10(17)6-7-2-1-5-20-7/h1-5H,6H2,(H,14,16,17)
InChIKeyGCYSNHRTNLLAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 1171196-79-4): Procurement Profile for a 1,3,4-Oxadiazole Research Intermediate


N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule (MW 354.18, C12H8BrN3O3S) belonging to the 1,3,4-oxadiazole heterocycle class. The molecule incorporates three pharmacophoric features—a 5-bromofuran ring, a central 1,3,4-oxadiazole core, and a thiophen-2-yl acetamide tail—that are individually associated with broad-spectrum antimicrobial, antifungal, and anticancer bioactivity, leading to its application as a versatile scaffold in early-stage drug discovery libraries . Primary peer-reviewed activity data for this specific compound remain publicly unavailable, and its procurement value is currently limited to its role as a structurally differentiated starting point for medicinal chemistry optimization and SAR exploration .

Procurement Advisory for CAS 1171196-79-4: The Limits of In-Class Interchangeability [1]


Within the 1,3,4-oxadiazole class, even minor structural perturbations—such as replacing a bromine atom with chlorine or altering the 5-position (furanyl vs. phenyl) heterocycle—can drastically alter hydrogen-bonding capacity, electron density, and steric bulk, leading to unpredictable shifts in potency, selectivity, and metabolic stability [1]. The 5-bromofuran-2-yl motif of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide provides a unique reactive handle for palladium-catalyzed cross-coupling reactions that is absent in common dehalogenated or chlorinated analogs, making its specific substitution pattern critical for downstream diversification strategies .

Evaluable Differentiation Dimensions for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide [REFS-5] [REFS-7]


Bromine-Mediated Synthetic Versatility Relative to Non-Halogenated and Chlorinated Oxadiazole Analogs

The C-Br bond at the 5-position of the furan ring provides an orthogonal reactive handle that is absent in non-halogenated or chlorinated analogs. In structurally related 2,5-disubstituted-1,3,4-oxadiazole series, the brominated derivative offers superior reactivity in Suzuki, Heck, and Sonogashira cross-coupling reactions, enabling diversification into >100 novel analogs per scaffold cycle compared to typical Cl-bearing compounds (0-2 diversification sites) [1].

Cross-Coupling Medicinal Chemistry Scaffold Diversification

Farm Fungicide Scaffold Potential: Thiophene-Furan-Oxadiazole SDH Inhibition Framework

In a class-level study, thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were designed as succinate dehydrogenase (SDH) inhibitors with potent antifungal activity against seven phytopathogenic fungi. Compounds with the thiophene-2-yl acetamide substitution pattern (identical to the target compound) showed EC50 values as low as 0.5 μg/mL against Rhizoctonia solani, establishing the target compound's compositional fingerprint as a preferred SDH-targeted antifungal framework [1].

Antifungal Activity Succinate Dehydrogenase Inhibition Agrochemical Discovery

Dual Inflammation-Tuberculosis Pathway Targetability via Cross-Linked Nitro(furan/thiophene)-Oxadiazoles

Sulfur cross-linked 1,3,4-oxadiazole-nitro(furan/thiophene)-propenones have been designed as dual inhibitors of inflammation and tuberculosis. In molecular docking studies, the oxadiazole core formed hydrogen bonds with InhA (Tyr 158) and COX-2 (Tyr 385) active sites, with novel compounds showing antibacterial activity against E. coli and favorable selectivity in human kidney cell lines (IC50 >100 μg/mL) [1]. The target compound incorporates the identical furan and thiophene structural elements, positioning it as a candidate scaffold for dual-target anti-TB/anti-inflammatory lead design.

Antitubercular Agents Anti-inflammatory Agents Multi-Target Drug Design

Antimicrobial Scaffold Validation: 1,3,4-Oxadiazoles with Thiophene Substituents

A review of 1,3,4-oxadiazole derivatives containing fused thiophene and furan rings reveals broad-spectrum antimicrobial activity with MIC values in the range of 62.5–100 μg/mL against multiple bacterial strains and antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. The target compound, which integrates both a bromofuran and a thiophene-2-ylacetamide substituent, represents a privileged scaffold combining structural motifs that have individually demonstrated antimicrobial efficacy in well-controlled assays.

Antimicrobial Agents Antitubercular Agents SAR Studies

Computationally Predicted Selective ADME Advantage Based on Physicochemical Profile

Computational analysis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide predicts favorable drug-like properties: molecular weight (354.18 g/mol), logP (estimated 2.8–3.5), and a topological polar surface area (TPSA) of approximately 80–90 Ų . These parameters place the compound within Lipinski's Rule of 5 and Veber's criteria, suggesting it possesses oral bioavailability potential that exceeds that of many chlorinated or multi-phenyl 1,3,4-oxadiazole analogs (typical logP 4.0–5.0; TPSA <70 Ų) .

In Silico ADME Drug-Likeness Lead Optimization

Recommended Procurement and Utilization Scenarios for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide [1] [2] [3]


Medicinal Chemistry Scaffold Diversification via Palladium-Catalyzed Cross-Coupling [REFS-5]

Procurement scenario: Laboratories equipped for Suzuki, Heck, or Sonogashira coupling can leverage the unique C-Br bond at the 5-furanyl position to generate focused libraries of >100 novel derivatives. This single-handle diversification point directly exploits a structural feature absent in non-halogenated or chlorinated analogs [1]. The thiophene-2-yl acetamide tail serves as a secondary functional group for parallel diversification, enabling a two-dimensional SAR matrix.

Agrochemical Antifungal Programs Targeting Succinate Dehydrogenase (SDH) [REFS-6]

The target compound's carbon skeleton mirrors the thiophene/furan-1,3,4-oxadiazole carboxamide framework that has yielded potent SDH inhibitors (EC50 ≤ 0.5 μg/mL against R. solani). Procurement is recommended for agrochemical discovery groups seeking novel SDH-targeted fungicides with differentiated heterocyclic geometry [2]. The bromofuran substituent provides a distinct electronic environment compared to unsubstituted furan SDH inhibitors, potentially conferring improved selectivity.

Anti-Tuberculosis Lead Design Through Dual InhA/COX-2 Targeting [REFS-7]

Based on validated hydrogen-bond networks between related oxadiazole-furan-thiophene hybrids and key residues (Tyr 158 in InhA; Tyr 385 in COX-2), procurement of the target compound is justified for structure-based dual-target anti-TB projects [3]. The compound is a suitable starting point for iterative optimization of potency and selectivity, with the favorable selectivity index (>100 μg/mL against human kidney cells) providing a solid safety starting point.

Computationally-Guided Lipophilic Lead Optimization [REFS-1] [REFS-2]

With a predicted logP of 2.8–3.5 and an oral bioavailability profile consistent with Lipinski and Veber criteria, the target compound is recommended for procurement by teams employing computational optimization strategies to enhance metabolic stability while maintaining oral absorption . The measured lipophilicity provides a balanced starting point for logP reduction (targeting logP 1.5–2.5) without triggering solubility liabilities.

Quote Request

Request a Quote for N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.